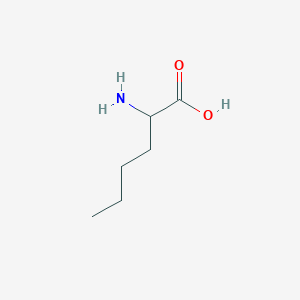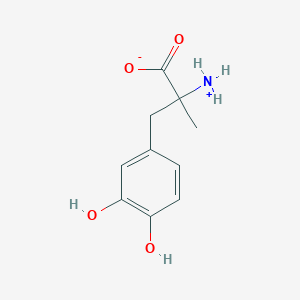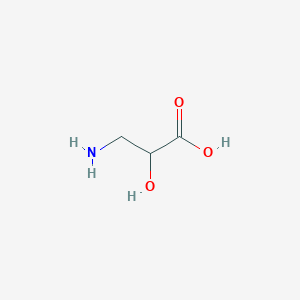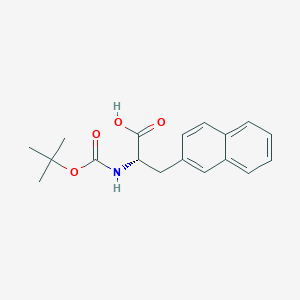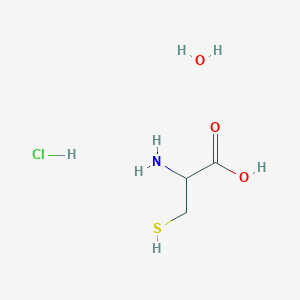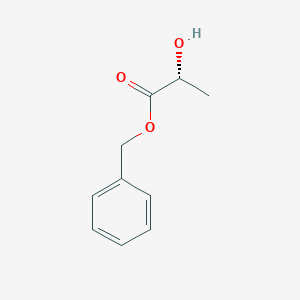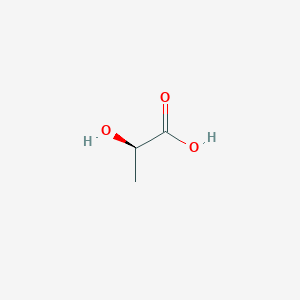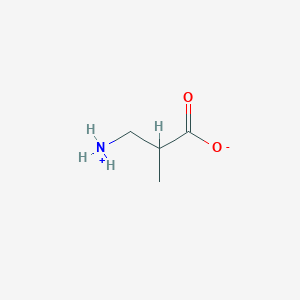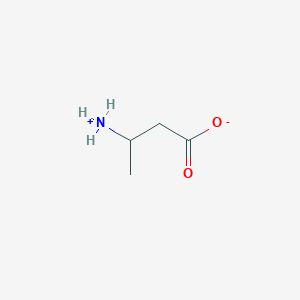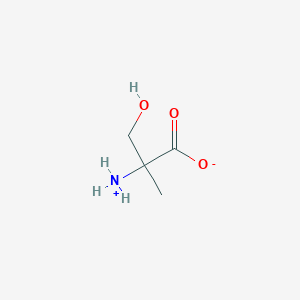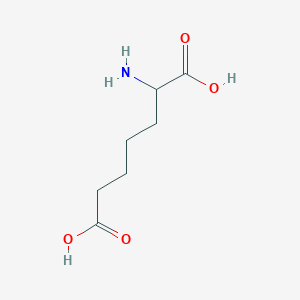
2-氨基庚二酸
描述
2-Aminoheptanedioic acid, also known as alpha-aminopimelic acid, is an alpha-amino acid. It is a component of the cell wall peptidoglycan of bacteria and has a role as a bacterial metabolite . It is a non-proteinogenic alpha-amino acid .
Synthesis Analysis
2-Aminopimelic acid may be used to create peptides that are antibacterial agents that inhibit diaminopimelic acid biosynthesis required for cell wall biosynthesis .Molecular Structure Analysis
The molecular formula of 2-Aminoheptanedioic acid is C7H13NO4 . It is heptanedioic acid in which a hydrogen at position 2 is replaced by an amino group . The molecular weight is 175.18 g/mol .科学研究应用
Component of Bacterial Cell Wall
2-Aminoheptanedioic acid is a component of the cell wall peptidoglycan of bacteria . This makes it crucial for maintaining the structural integrity of bacterial cells.
Bacterial Metabolite
It has a role as a bacterial metabolite . This means it’s a product of the metabolic processes within bacteria, which could have implications for understanding bacterial growth and development.
Bronsted Base
As a Bronsted base, 2-Aminoheptanedioic acid is capable of accepting a hydron from a donor . This property could be useful in various chemical reactions and processes.
Bronsted Acid
In addition to being a Bronsted base, 2-Aminoheptanedioic acid also acts as a Bronsted acid . This means it can donate a hydron to an acceptor, which could be relevant in certain chemical reactions.
Non-Proteinogenic α-Amino Acid
2-Aminoheptanedioic acid is a non-proteinogenic α-amino acid . This means it’s an α-amino acid that is not incorporated biosynthetically into proteins. This could have implications for protein synthesis and related processes.
6. Inhibitor of Diaminopimelate Pathway in Bacteria 2-Aminoheptanedioic acid may be used to create peptides that are antibacterial agents that inhibit diaminopimelic acid biosynthesis required for cell wall biosynthesis . This could potentially be used in the development of new antibacterial drugs.
未来方向
2-Aminoheptanedioic acid is a natural product found in Indigofera hirsuta, Indigofera schimperi, and other organisms . It could potentially serve as a biomarker for the consumption of these foods . Further studies are warranted to understand whether the peculiar metabolic patterns observed might serve as early biomarkers of lymphoma .
作用机制
Target of Action
2-Aminoheptanedioic acid, also known as L-2-aminopimelic acid , is a small molecule that primarily targets the 2,3,4,5-tetrahydropyridine-2,6-dicarboxylate N-succinyltransferase in prokaryotic organisms . This enzyme plays a crucial role in the biosynthesis of amino acids and peptides, which are essential components of proteins and other biological molecules.
Mode of Action
It is known to interact with its target enzyme, potentially influencing the enzyme’s activity and thereby affecting the synthesis of amino acids and peptides
Biochemical Pathways
These pathways could include the biosynthesis and degradation of various amino acids, as well as the broader protein metabolism .
Result of Action
Given its interaction with an enzyme involved in amino acid and peptide synthesis, it can be inferred that this compound may influence the levels and activities of these molecules within cells .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s activity .
属性
IUPAC Name |
2-aminoheptanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQLUIFNNFIIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00978316 | |
| Record name | 2-Aminoheptanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00978316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
627-76-9, 3721-85-5 | |
| Record name | 2-Aminopimelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminopimelic acid, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Aminopimelic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003721855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC402480 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402480 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminoheptanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00978316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-aminopimelic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINOPIMELIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V76629V970 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Aminoheptanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034252 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of finding elevated 2-aminoheptanedioic acid in certain lymphoma subtypes?
A1: The study by [] found that 2-aminoheptanedioic acid was more abundant in the plasma of patients with diffuse large B-cell lymphoma (DLBCL) and chronic lymphocytic leukemia (CLL) compared to healthy controls. While the study acknowledges its limitations, particularly the small sample size, this finding suggests that 2-aminoheptanedioic acid could potentially serve as a biomarker for these specific lymphoma subtypes. Further research is crucial to validate this finding and understand the underlying biological mechanisms responsible for the altered levels of this metabolite in DLBCL and CLL.
Q2: What are the next steps in researching 2-aminoheptanedioic acid in lymphoma?
A2: Building on the findings of [], future research should focus on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



